Cas no 98672-75-4 (1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol)
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol Chemical and Physical Properties
Names and Identifiers
-
- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-
- SCHEMBL14552892
- GNF-Pf-5580
- Artenimol
- 81496-81-3
- FT-0650553
- Alaxin
- 98672-75-4
- VS-11868
- DTXSID30861040
- MFCD00274495
- SY058680
- 3,6,9-trimethyldecahydro-12H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
- Dihydroqinghaosu
- 71939-50-9
- EN300-19001790
- BJDCWCLMFKKGEE-UHFFFAOYSA-N
- (3R,5aS,6R,8aS,9R,12R,12aR)-3,6,9-Trimethyldecahydro-3H-3,12-epoxy[1,2]dioxepino[4,3-i]isochromen-10-ol
- SY327421
- 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol
- 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
- MFCD28384156
- 1,5,9-TRIMETHYL-11,14,15,16-TETRAOXATETRACYCLO[10.3.1.0?,(1)(3).0?,(1)(3)]HEXADECAN-10-OL
- Q5276420
- FT-0630895
- 81496-82-4
- Dihydroartemisinin
- AKOS005720934
- A916373
- CHEMBL600715
- 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol
-
- Inchi: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3
- InChI Key: BJDCWCLMFKKGEE-UHFFFAOYSA-N
- SMILES: O1C23C4OC(C)(CCC2C(C)CCC3C(C)C(O)O4)O1
Computed Properties
- Exact Mass: 284.16237386g/mol
- Monoisotopic Mass: 284.16237386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 57.2Ų
Experimental Properties
- Density: 1.24±0.1 g/cm3(Predicted)
- Boiling Point: 375.6±42.0 °C(Predicted)
- pka: 12.61±0.70(Predicted)
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19001790-0.05g |
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol |
98672-75-4 | 0.05g |
$101.0 | 2023-09-18 |
1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo10.3.1.0^{4,13}.0^{8,13}hexadecan-10-ol
Compound CAS No. 98672-75-4: 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
The compound with CAS No. 98672-75-4 is a highly specialized organic molecule known as 1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol. This molecule is characterized by its complex cyclic structure and the presence of multiple functional groups that contribute to its unique chemical properties and potential applications in various fields.
Recent studies have highlighted the significance of this compound in the realm of biological chemistry, particularly in the development of novel bioactive molecules. Its intricate structure provides a platform for exploring interactions with biological systems at a molecular level. Researchers have utilized advanced spectroscopic techniques and computational modeling to elucidate the stereochemical properties and conformational dynamics of this compound.
The cyclic structure of this compound is a key feature that distinguishes it from other related molecules. The tetraoxa ring system introduces rigidity and stability to the molecule while also facilitating specific interactions with other molecules in biological environments. This property makes it an attractive candidate for applications in drug delivery systems and as a scaffold for designing new pharmaceutical agents.
In terms of synthesis, this compound is typically derived from multi-step organic reactions involving carefully controlled conditions to achieve high yields and purity. The synthesis process often involves the use of protecting groups and catalytic agents to ensure the precise formation of the desired stereochemistry and functional groups.
One of the most promising areas of research involving this compound is its potential use in nanotechnology and materials science. Its ability to form self-assembled structures under certain conditions has led to investigations into its use as a building block for creating nanostructured materials with tailored properties.
Moreover, recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing this compound. By utilizing renewable feedstocks and catalytic processes that minimize waste generation, scientists aim to make its production more environmentally friendly while maintaining its high quality.
The biological activity of this compound has also been a focal point of recent studies. Preclinical experiments have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways relevant to human diseases such as cancer and neurodegenerative disorders.
In conclusion, CAS No. 98672-75-4 represents a cutting-edge molecule with vast potential across multiple scientific disciplines. Its unique structural features and versatile functional groups make it a valuable tool for advancing research in areas ranging from drug discovery to materials science.
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